molecular formula C23H25N4O9P B1667233 [3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate CAS No. 864953-33-3

[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate

Cat. No.: B1667233
CAS No.: 864953-33-3
M. Wt: 532.4 g/mol
InChI Key: XRPBBDPLUJBGJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-663749 involves the preparation of its parent compound, BMS-488043, followed by the addition of a phosphonooxymethyl group . The synthetic route typically includes:

Industrial Production Methods

Industrial production of BMS-663749 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

BMS-663749 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving BMS-663749 include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

BMS-663749 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of phosphonooxymethyl prodrugs.

    Biology: Investigated for its ability to inhibit HIV-1 attachment and entry into host cells.

    Medicine: Explored as a potential therapeutic agent for the treatment of HIV-1 infections.

    Industry: Utilized in the development of new antiviral drugs and formulations.

Mechanism of Action

BMS-663749 exerts its effects by inhibiting the attachment of HIV-1 to the CD4 receptor on host cells. This inhibition prevents the virus from entering and infecting the cells. The molecular targets involved include the HIV-1 envelope glycoprotein gp120 and the CD4 receptor . The compound stabilizes the envelope glycoprotein in a prefusion state, thereby blocking the interaction with the CD4 receptor .

Properties

CAS No.

864953-33-3

Molecular Formula

C23H25N4O9P

Molecular Weight

532.4 g/mol

IUPAC Name

[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C23H25N4O9P/c1-34-17-12-24-21(35-2)19-18(17)16(13-27(19)14-36-37(31,32)33)20(28)23(30)26-10-8-25(9-11-26)22(29)15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3,(H2,31,32,33)

InChI Key

XRPBBDPLUJBGJD-UHFFFAOYSA-N

SMILES

COC1=CN=C(C2=C1C(=CN2COP(=O)(O)O)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC

Canonical SMILES

COC1=CN=C(C2=C1C(=CN2COP(=O)(O)O)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(3-((4-benzoylpiperazin-1-yl)(oxo)acetyl)-4,7-dimethoxy-1H-pyrrolo(2,3-c)pyridin-1-yl)methyl dihydrogen phosphate
BMS-663749

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate
Reactant of Route 2
[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate
Reactant of Route 3
[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate
Reactant of Route 4
[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate
Reactant of Route 5
[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate
Reactant of Route 6
[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate

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